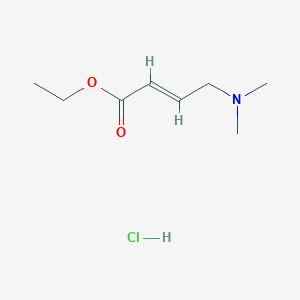

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride

Description

Properties

IUPAC Name |

ethyl (E)-4-(dimethylamino)but-2-enoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-4-11-8(10)6-5-7-9(2)3;/h5-6H,4,7H2,1-3H3;1H/b6-5+; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMPTBLKKYPKMP-IPZCTEOASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/CN(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255078-56-8 | |

| Record name | Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255078568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GR9RT3TC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Conjugate Addition of Dimethylamine to Ethyl Acrylate

A widely reported method involves the Michael addition of dimethylamine to ethyl acrylate. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (–78°C) to favor the (E)-isomer.

Procedure :

- Ethyl acrylate (5.00 equiv) is combined with dimethylamine (1.20 equiv) in dry, degassed dichloromethane.

- The mixture is stirred at –78°C for 12 hours, followed by gradual warming to room temperature.

- The crude product is purified via column chromatography (hexanes/ethyl acetate, 4:1), yielding the free base.

- Hydrochloric acid (1.0 M in diethyl ether) is added to protonate the dimethylamino group, forming the hydrochloride salt.

Key Data :

Chlorination of 4-(Dimethylamino)but-2-enoic Acid Followed by Esterification

An alternative route begins with 4-(dimethylamino)but-2-enoic acid , which is converted to its acid chloride using thionyl chloride (SOCl₂) and subsequently esterified with ethanol.

Procedure :

- 4-(Dimethylamino)but-2-enoic acid (1.00 equiv) is refluxed with SOCl₂ (2.50 equiv) in anhydrous toluene for 4 hours.

- The resulting acid chloride is cooled to 0°C, and ethanol (3.00 equiv) is added dropwise.

- The mixture is stirred overnight, filtered, and concentrated under reduced pressure.

- The hydrochloride salt is precipitated using HCl-saturated diethyl ether.

Key Data :

- Yield: 80–85% (acid chloride), 75–80% (esterification)

- Reaction Time: 6–8 hours

Grignard Reagent-Mediated Synthesis

Adapting methods from analogous enoate syntheses, a Grignard reagent (e.g., dimethylaminomagnesium bromide) can react with ethyl 4-oxobut-2-enoate to introduce the dimethylamino group.

Procedure :

- Ethyl 4-oxobut-2-enoate (1.00 equiv) is dissolved in THF and cooled to –78°C.

- Dimethylaminomagnesium bromide (1.20 equiv) is added dropwise, and the reaction is stirred for 1 hour.

- The mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and dried over MgSO₄.

- The hydrochloride salt is formed via HCl gas bubbling in dichloromethane.

Key Data :

- Yield: 65–70%

- Side Products: Over-addition products (mitigated by stoichiometric control)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Conjugate Addition | High stereoselectivity, mild conditions | Requires cryogenic temperatures | Lab-scale |

| Acid Chloride Route | High yields, straightforward purification | Hazardous SOCl₂ handling | Industrial |

| Grignard-Mediated | Broad substrate compatibility | Sensitive to moisture, costly reagents | Lab-scale |

Reaction Optimization and Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also act as a precursor to other bioactive molecules, which exert their effects through various biochemical pathways.

Comparison with Similar Compounds

(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 183.64 g/mol

- Key Differences :

- The carboxylic acid replaces the ethyl ester, increasing polarity and reducing lipophilicity (LogP ≈ 0.5 estimated).

- Used directly in peptide coupling reactions due to its carboxylate reactivity .

- Applications: Intermediate in afatinib synthesis, contrasting with the ester’s role as a prodrug or stabilized precursor .

(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

- Molecular Formula: C₆H₁₁Cl₂NO

- Molecular Weight : 184.06 g/mol

- Key Differences :

- The acyl chloride group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols).

- Hazard profile includes severe irritation (H315, H318, H335) due to chloride reactivity .

- Applications: Precursor for amide or ester synthesis, unlike the ethyl ester’s direct use in formulations .

Tetracaine Hydrochloride

- Molecular Formula : C₁₅H₂₄ClN₂O₂

- Molecular Weight : 300.82 g/mol

- Key Differences: Aromatic benzoate ester with a butylamino substituent, increasing lipophilicity (LogP ≈ 3.5) and membrane permeability. Applications: Local anesthetic targeting voltage-gated sodium channels, unlike the target compound’s role as a kinase inhibitor intermediate .

Centrophenoxine Hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₃·HCl

- Molecular Weight : 294.20 g/mol

- Key Differences: Phenoxyacetate ester linked to dimethylaminoethanol, enhancing nootropic activity via cholinergic modulation. Structural rigidity from the aromatic ring contrasts with the target’s flexible α,β-unsaturated chain .

Data Table: Comparative Analysis of Key Compounds

Structural and Functional Insights

- Reactivity : The α,β-unsaturated ester in the target compound allows conjugate additions, whereas Tetracaine’s aromatic ester resists such reactions.

- Lipophilicity : Tetracaine’s LogP (~3.5) exceeds the target compound’s (~1.67), explaining its superior tissue penetration for anesthesia.

- Safety : The acyl chloride derivative (H315-H335 hazards) is more hazardous than the ethyl ester, which requires standard handling for hydrochloride salts .

Biological Activity

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride, known for its potential biological activities, is a compound that has garnered attention in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Chemical Formula : C8H16ClNO2

- CAS Number : 1255078-56-8

- Molecular Weight : 179.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Interaction : The dimethylamino group allows for potential interactions with neurotransmitter receptors, particularly in the central nervous system.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing physiological responses.

- Cellular Uptake : Its ester functionality may facilitate cellular uptake, enhancing bioavailability and efficacy in target tissues.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. It was found to inhibit cell proliferation and promote cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent against resistant strains .

- Anticancer Research : Another investigation assessed the compound's effects on apoptosis in cancer cells. The study utilized flow cytometry to measure apoptotic markers and found that treatment with the compound led to a substantial increase in early and late apoptotic cells, suggesting its role as a pro-apoptotic agent .

Safety and Toxicology

While promising, the safety profile of this compound needs further investigation. Preliminary toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects.

Q & A

Q. What are the standard laboratory synthesis protocols for preparing (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride with high purity?

- Methodological Answer : The synthesis typically involves esterification of 4-(dimethylamino)but-2-enoic acid with ethanol under acidic conditions, followed by isolation as the hydrochloride salt. Key steps include:

Esterification : Reacting the carboxylic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) at reflux.

Salt Formation : Treating the free base ester with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

- Critical Parameters :

- Maintain anhydrous conditions during salt formation to avoid hydrolysis.

- Monitor reaction progress via thin-layer chromatography (TLC) or NMR to confirm esterification completion.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- ¹H/¹³C NMR :

- Key Peaks :

- Ester carbonyl : ~165-170 ppm (¹³C).

- (E)-configured double bond : Two distinct vinyl protons (δ 5.8–6.5 ppm, ¹H; coupling constant J ≈ 12–16 Hz for trans configuration).

- Dimethylamino group : Singlet at δ 2.2–2.4 ppm (¹H) .

- IR Spectroscopy :

- Ester C=O stretch at ~1720 cm⁻¹; ammonium N-H stretch (broad) at ~2500–3000 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak at m/z 193.1 (free base) and chloride adducts in ESI-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

- Methodological Answer :

- By-Product Mitigation Strategies :

Temperature Control : Perform esterification at 60–70°C to avoid side reactions (e.g., transesterification or dehydration).

Catalyst Selection : Use Amberlyst-15 or p-toluenesulfonic acid instead of H₂SO₄ to reduce sulfonation by-products .

Purification : Recrystallize the hydrochloride salt from ethanol/ethyl acetate mixtures to remove unreacted acid or ester .

- Validation :

- Compare HPLC purity (>98%) and melting point (reported ~150–155°C) with literature data .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) :

- Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the α,β-unsaturated ester.

- Simulate transition states for nucleophilic attack (e.g., Michael addition) to predict regioselectivity .

- Molecular Dynamics (MD) :

- Model solvent effects (e.g., polarity of DMF vs. THF) on reaction kinetics .

- Validation :

- Cross-reference computational predictions with experimental NMR kinetics data (e.g., monitoring reaction progress via ¹H NMR) .

Q. How does the concentration of this compound influence the degree of conversion in photopolymerizable resin systems?

- Methodological Answer :

- Experimental Design :

Prepare resin formulations with varying co-initiator concentrations (0.1–2.0 wt%).

Measure degree of conversion (DC) via FTIR by tracking C=C bond depletion at ~1630 cm⁻¹.

- Findings :

- Optimal DC (75–80%) occurs at 0.5–1.0 wt% due to balanced radical generation and termination rates. Higher concentrations (>1.5 wt%) reduce DC due to light scattering and oxygen inhibition .

- Data Contradiction Analysis :

- Discrepancies in literature DC values may arise from differences in light intensity (e.g., LED vs. halogen lamps) or amine/photoinitiator ratios .

Q. In studies reporting conflicting data on the reactivity of this compound in acyl transfer reactions, what experimental variables should be re-examined?

- Methodological Answer :

- Key Variables :

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic acyl substitutions, while non-polar solvents favor elimination pathways.

Temperature : Elevated temperatures (>40°C) promote side reactions (e.g., β-elimination to form acrylates).

- Resolution Strategy :

- Replicate conflicting studies under controlled conditions (e.g., fixed solvent, temperature, and stoichiometry) and characterize products via GC-MS or XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.